![molecular formula C9H6N2S4 B14217598 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole CAS No. 564480-29-1](/img/structure/B14217598.png)
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole typically involves the reaction of 1,3-dithiol-2-ylidene derivatives with imidazole precursors. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in substitution reactions with electrophiles like RCOCl or RCHO.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or dithiols .
Aplicaciones Científicas De Investigación
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in electron transfer processes, making it a valuable component in molecular electronics and other applications . The dithiol and imidazole rings contribute to its ability to form stable complexes with various substrates, enhancing its reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiol-2-ylidene derivatives: These compounds share the dithiol ring structure and exhibit similar reactivity and applications.
9,10-Di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene: Known for its use in molecular electronics and as a fullerene receptor.
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene: Utilized in the study of electron correlation and superconductivity.
Uniqueness
2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole stands out due to its combination of dithiol and imidazole rings, which confer unique electronic and chemical properties.
Propiedades
Número CAS |
564480-29-1 |
|---|---|
Fórmula molecular |
C9H6N2S4 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]-1H-imidazole |
InChI |
InChI=1S/C9H6N2S4/c1-2-11-7(10-1)6-5-14-9(15-6)8-12-3-4-13-8/h1-5H,(H,10,11) |
Clave InChI |
QTTYFIBSNDBXTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C2=CSC(=C3SC=CS3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


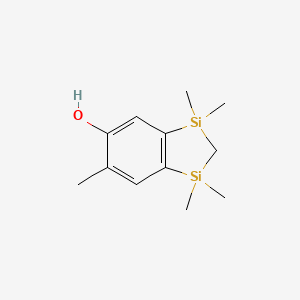
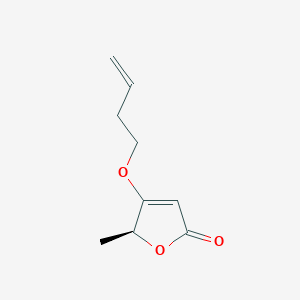
![Thiourea, [3-methyl-4-(1-piperidinyl)phenyl]-](/img/structure/B14217547.png)
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-4-methyl-](/img/structure/B14217562.png)
![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
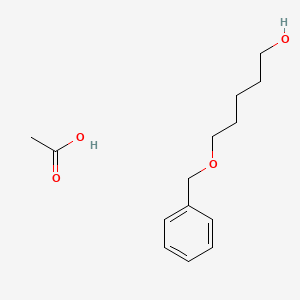
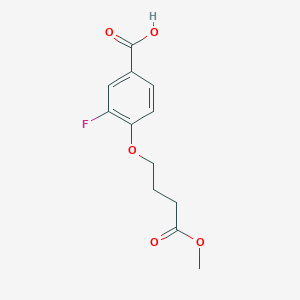
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![N-[(1S)-2-Cyclohexyl-1-(pyridin-2-yl)ethyl]-6-methyl-1,3-benzoxazol-2-amine](/img/structure/B14217586.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
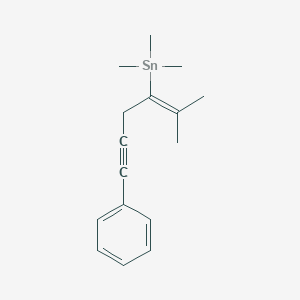
![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

